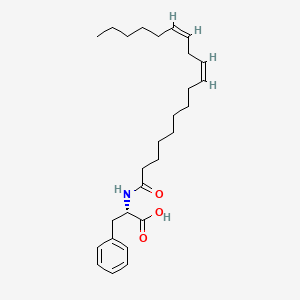

Linoleoyl Phenylalanine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Linoleoylphenylalanin kann durch die Kupplung von Linolsäure mit Phenylalanin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsreagenzien wie Propylphosphonsäureanhydrid (T3P), um die Bildung der Amidbindung zu erleichtern . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dichlormethan (DCM) und können einen Katalysator erfordern, um die Ausbeute und die Reaktionsgeschwindigkeit zu verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Linoleoylphenylalanin kann eine großtechnische Synthese unter Verwendung ähnlicher Kupplungsreaktionen umfassen. Der Prozess würde für höhere Ausbeuten und Reinheit optimiert werden, wobei häufig Reinigungsschritte wie Umkristallisation oder Chromatographie zur Isolierung des gewünschten Produkts erforderlich sind. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Linoleoylphenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Linoleoylgruppe kann oxidiert werden, um Hydroperoxide oder Epoxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um gesättigte Derivate zu bilden.

Substitution: Der Phenylalaninrest kann Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom (Br2) oder Chlor (Cl2) erreicht werden, während die Nitrierung mit Salpetersäure (HNO3) und Schwefelsäure (H2SO4) durchgeführt werden kann.

Hauptprodukte, die gebildet werden

Oxidation: Hydroperoxide, Epoxide.

Reduktion: Gesättigte Derivate.

Substitution: Halogenierte oder nitrierte Phenylalaninderivate.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Lipid Metabolism and Enzyme Activity

Linoleoyl phenylalanine is known for its role in modulating lipid metabolism. It can influence the activity of enzymes such as lipases and phospholipases, which are crucial in the breakdown and synthesis of lipids. The incorporation of this compound into lipid structures can enhance enzymatic reactions, making it a valuable component in biocatalysis. For instance, studies have demonstrated that linoleoyl derivatives can improve the efficiency of lipase-catalyzed reactions in industrial applications, such as biodiesel production and food processing .

1.2. Therapeutic Potential

Research has indicated that this compound may have therapeutic implications in treating metabolic disorders. Its structural similarity to other amino acids allows it to be incorporated into proteins, potentially affecting their functionality. This property is particularly relevant in the context of diseases like phenylketonuria (PKU), where the metabolism of phenylalanine is impaired. By studying the aggregation behavior of phenylalanine derivatives, researchers are exploring how this compound could mitigate some toxic effects associated with amyloid formation in PKU .

Pharmaceutical Applications

2.1. Drug Delivery Systems

This compound has been investigated for use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has shown that formulations incorporating this compound can improve the pharmacokinetics of various therapeutic agents, making them more effective .

2.2. Taste Enhancement

In food science, this compound has been studied for its ability to enhance flavors and improve taste perception. Its incorporation into food products can lead to a more appealing taste profile, which is beneficial for developing functional foods aimed at specific health benefits while maintaining palatability .

Table 1: Summary of Case Studies on this compound

Wirkmechanismus

Linoleoyl Phenylalanine exerts its effects through several mechanisms:

Mitochondrial Uncoupling: It promotes mitochondrial uncoupling, which can affect energy metabolism and thermogenesis.

Anti-inflammatory Action: Although it does not increase PGJ2 expression in RAW cells, it has been shown to have anti-inflammatory effects in other contexts.

Molecular Targets and Pathways: The compound interacts with mitochondrial proteins and enzymes involved in lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Linoleoylglycin: Ein weiteres N-Acyl-Amin mit ähnlichen Eigenschaften, aber unterschiedlicher Aminosäurekonjugation.

Linoleoyalanin: Ähnliche Struktur, aber mit Alanin anstelle von Phenylalanin.

Linoleoylserin: Konjugat aus Linolsäure und Serin.

Einzigartigkeit

Linoleoylphenylalanin ist aufgrund seiner spezifischen Konjugation mit Phenylalanin einzigartig, was ihm besondere biochemische Eigenschaften und potenzielle therapeutische Anwendungen verleiht. Seine Rolle bei der mitochondrialen Entkopplung und spezifischen entzündungshemmenden Wirkungen unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Linoleoyl phenylalanine (Lin-Phe) is a notable compound classified under N-acyl amino acids, which are formed by the conjugation of fatty acids with amino acids. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory responses and metabolic regulation. This article synthesizes current research findings related to the biological activity of Lin-Phe, supported by case studies and data tables.

Overview of this compound

This compound is characterized by a linoleic acid moiety attached to the amino acid phenylalanine through an amide bond. This structure allows it to participate in various biological processes, particularly in lipid signaling and inflammatory modulation.

Anti-Inflammatory Effects

Research indicates that Lin-Phe exhibits significant anti-inflammatory properties. A study demonstrated that linoleic acid conjugates, including Lin-Phe, can stimulate the production of eicosanoids like 15-deoxy-Δ13,14-PGJ2, which are known to resolve inflammation. This effect was observed in both in vitro and in vivo models:

- In Vitro Studies : RAW macrophage cells treated with Lin-Phe showed a robust stimulation of PGJ production across a concentration range of 0.5 to 10 μM (Table 1). The results suggest that Lin-Phe could activate pathways leading to inflammation resolution.

- In Vivo Studies : In a mouse peritonitis assay, Lin-Phe demonstrated a reduction in leukocyte migration at doses as low as 0.3 mg/kg when administered orally, indicating its potential therapeutic role in managing inflammatory conditions .

| Treatment | Concentration (μM) | [PGJ] (pg/mL) | SD |

|---|---|---|---|

| Lin-Phe | 0.5 | < 16.0 | - |

| Lin-Phe | 1 | 177 | - |

| Lin-Phe | 2.5 | 1843 | 431 |

| Lin-Phe | 5 | 3907 | 293 |

| Lin-Phe | 10 | 7315 | 1444 |

Metabolic Regulation

Lin-Phe has also been implicated in metabolic processes. Research highlights its role as a signaling molecule that can influence energy homeostasis. Specifically, studies have shown that N-acyl amino acids like Lin-Phe can affect insulin sensitivity and lipid metabolism through pathways involving the CYP4F2 enzyme, which mediates the hydroxylation of these compounds .

Case Studies

- N-Acyl Amino Acids and Metabolic Health : A study analyzed the association between N-acyl amino acids, including Lin-Phe, and cardiometabolic phenotypes. The findings indicated that elevated levels of these compounds correlate with improved metabolic profiles and reduced risk factors for cardiovascular diseases .

- Phenylalanine Levels in Critical Illness : Another investigation explored the prognostic value of phenylalanine levels in ICU patients, revealing that elevated phenylalanine is linked to increased mortality rates. While this study did not focus exclusively on Lin-Phe, it underscores the significance of phenylalanine metabolism in critical health contexts .

The anti-inflammatory effects of Lin-Phe are believed to involve several mechanisms:

- Activation of PPAR-γ : Research suggests that linoleic acid conjugates may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to increased expression of anti-inflammatory factors .

- Eicosanoid Pathway Modulation : The compound's interaction with the arachidonic acid cascade enhances eicosanoid production, which plays a crucial role in inflammation resolution .

Eigenschaften

IUPAC Name |

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUGGWURERXWKM-ABDCMALPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310849 | |

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-64-7 | |

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.